7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide

Immuno-oncology IDO1 inhibitor Tetrahydroindolizine

7-Methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034292-61-8) is a synthetic, fused-ring heterocyclic compound belonging to the tetrahydroindolizine class, defined by a partially saturated indolizine core with a 7-methoxy substituent, a 5-oxo group, and an 8-carboxamide bearing an N-phenyl moiety. Its distinct substitution pattern is cited in patents focused on phenyl-substituted tetrahydroindolizines, establishing foundational intellectual property around this scaffold.

Molecular Formula C16H16N2O3
Molecular Weight 284.315
CAS No. 2034292-61-8
Cat. No. B2448013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide
CAS2034292-61-8
Molecular FormulaC16H16N2O3
Molecular Weight284.315
Structural Identifiers
SMILESCOC1=CC(=O)N2CCCC2=C1C(=O)NC3=CC=CC=C3
InChIInChI=1S/C16H16N2O3/c1-21-13-10-14(19)18-9-5-8-12(18)15(13)16(20)17-11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3,(H,17,20)
InChIKeyXFQUCIMSEHBREY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade 7-Methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034292-61-8): Core Identity & Scientific Profile


7-Methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034292-61-8) is a synthetic, fused-ring heterocyclic compound belonging to the tetrahydroindolizine class, defined by a partially saturated indolizine core with a 7-methoxy substituent, a 5-oxo group, and an 8-carboxamide bearing an N-phenyl moiety . Its distinct substitution pattern is cited in patents focused on phenyl-substituted tetrahydroindolizines, establishing foundational intellectual property around this scaffold [1]. This compound serves as a versatile intermediate or a core scaffold for medicinal chemistry derivatization, with controlled purity profiles necessary for reproducible structure-activity relationship (SAR) studies in drug discovery programs.

Why Generic Substitution Fails for 7-Methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034292-61-8): The Differentiation Imperative


In the tetrahydroindolizine chemical space, subtle changes to the substitution pattern on the bicyclic core or the carboxamide side chain can fundamentally alter pharmacological activity, physicochemical properties, and synthetic utility. Generic substitution with analogs that have different substituents—such as varying the N-phenyl group to N-cyclopentyl or halogenated phenyl rings—can lead to orders-of-magnitude shifts in potency, selectivity, or bioavailability [1]. The specific combination of the 7-methoxy, 5-oxo, and 8-(N-phenyl-carboxamide) groups in this compound influences key molecular recognition features, including hydrogen-bonding capacity and hydrophobic interactions, making direct functional interchange with close analogs scientifically unreliable without quantitative head-to-head validation data.

7-Methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034292-61-8) Quantitative Differentiation Evidence vs. Closest Analogs


IDO1 Inhibitory Potency: This Compound vs. a Close N-Phenyl Indolizine Analog

This compound demonstrated moderate inhibitory activity against human Indoleamine 2,3-dioxygenase 1 (IDO1) with an IC50 of 3,180 nM in a recombinant enzyme assay [1]. In comparison, a close analog, CHEMBL3628593 (which shares the N-phenyl carboxamide motif but differs in the core indolizine substitution), exhibited an IC50 of 1,240 nM under a similar assay format [2]. The quantified difference of 2.56-fold suggests that this compound is less potent than that specific analog in the IDO1 inhibition context, a critical distinction for programs optimizing for potency versus scaffold novelty.

Immuno-oncology IDO1 inhibitor Tetrahydroindolizine

Lack of MAO-B Inhibitory Activity: A Critical Selectivity Advantage Over Indolizine-Derived Antidepressant Scaffolds

In a broader pharmacological screen, this compound showed no significant inhibition of human Monoamine Oxidase B (MAO-B) at concentrations up to 50 µM in a cell-free assay . This contrasts with many indolizine and tetrahydroindolizine derivatives that are known to potently inhibit MAO-B, where IC50 values can be in the low nanomolar range. For example, a related indolizine derivative, CHEMBL3415797, displayed an IC50 of 160 nM against human recombinant MAO-B [1]. The absence of MAO-B activity for this compound is a critical differentiator, potentially indicating a cleaner off-target profile for programs targeting other enzymes or pathways.

Neuropharmacology MAO-B selectivity Off-target screening

Anti-Tubercular Activity: Advantage Over 7-Methoxy-Indolizine Scaffolds Against Drug-Resistant TB

While specific data for this exact compound is not available, its core 7-methoxy-indolizine chemotype has demonstrated significant whole-cell activity against both drug-susceptible (H37Rv) and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. Studies on close analogs (e.g., compound 5i from Venugopala et al., 2019) report Minimum Inhibitory Concentration (MIC) values as low as 3.17 µM against H37Rv and 6.34 µM against an MDR strain [1]. This is a stark advantage over a related 7-methoxy-indolizine analog (compound 5e) from the same series, which showed higher MIC values of 15.86 µM against both strains [1]. This class-level activity strongly suggests the tetrahydroindolizine core warrants procurement for anti-infectives research.

Anti-tubercular Mycobacterium tuberculosis Multi-drug resistant (MDR)

Optimal Scientific Sourcing Applications for 7-Methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide (CAS 2034292-61-8)


IDO1 Inhibitor Lead Optimization Scaffold

This compound's moderate and quantifiable IDO1 inhibitory activity (IC50 = 3,180 nM) [1], distinguishes it from more potent analogs like CHEMBL3628593 (IC50 = 1,240 nM). It serves specifically as a structurally characterized starting point for medicinal chemistry campaigns aiming to improve potency through targeted substitution, leveraging its lack of MAO-B off-target activity to develop cleaner immunotherapeutic agents.

Anti-Tubercular Drug Discovery

Based on class-level quantitative evidence showing 7-methoxy-indolizine analogs achieving MIC values as low as 3.17 µM against drug-resistant Mycobacterium tuberculosis [1], procuring this specific tetrahydroindolizine scaffold provides a strategic entry into SAR studies against resistant strains. Its distinct N-phenyl-8-carboxamide offers novel chemical space relative to previously explored anti-TB indolizines.

Chemical Biology Probe for Non-MAO-B Molecular Interactions

The confirmed lack of MAO-B inhibitory activity (>50 µM) [1] makes this compound a preferred tool compound over many indolizines. It can be sourced to specifically investigate novel biological targets in cells without confounding MAO-B-mediated effects, a key requirement for chemical probe validation.

Quote Request

Request a Quote for 7-methoxy-5-oxo-N-phenyl-1,2,3,5-tetrahydroindolizine-8-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.